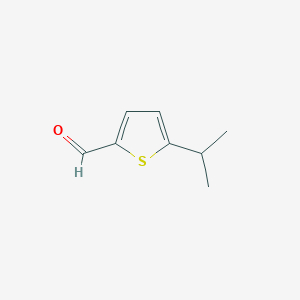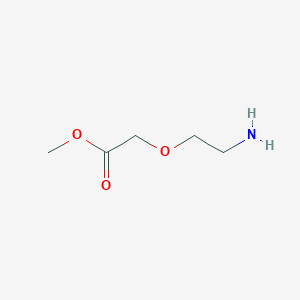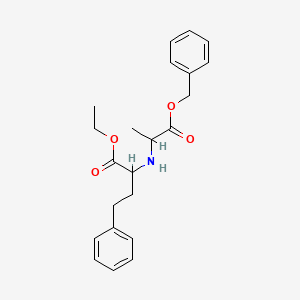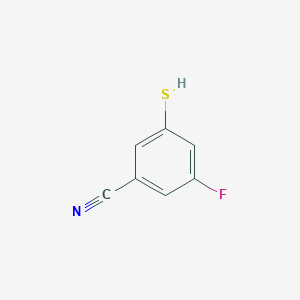
3-Fluoro-5-mercaptobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-mercaptobenzonitrile is an organic compound with the molecular formula C7H4FNS It is characterized by the presence of a fluorine atom, a mercapto group (–SH), and a nitrile group (–CN) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-5-mercaptobenzonitrile can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 3-fluoro-5-nitrobenzonitrile with thiol reagents. The reaction typically requires a base such as potassium carbonate and is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-mercaptobenzonitrile undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or thiourea can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids or disulfides.
Reduction: Primary amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-mercaptobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-mercaptobenzonitrile involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-nitrobenzonitrile: Similar structure but with a nitro group instead of a mercapto group.
3-Fluoro-5-methylbenzonitrile: Contains a methyl group instead of a mercapto group.
3-Fluoro-5-chlorobenzonitrile: Features a chlorine atom instead of a mercapto group.
Uniqueness
3-Fluoro-5-mercaptobenzonitrile is unique due to the presence of both a fluorine atom and a mercapto group on the benzene ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and research .
Properties
Molecular Formula |
C7H4FNS |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-fluoro-5-sulfanylbenzonitrile |
InChI |
InChI=1S/C7H4FNS/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H |
InChI Key |
LADBEVQAAMMPOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)S)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] sulfate](/img/structure/B12289132.png)
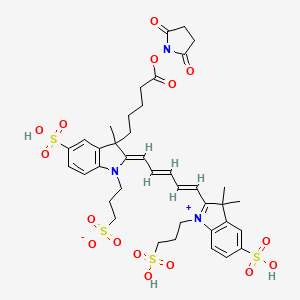

![(S)-6-Methoxy-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B12289156.png)
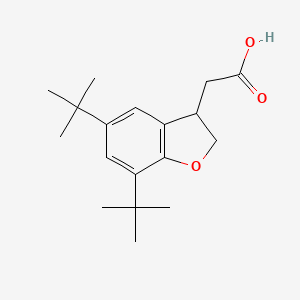
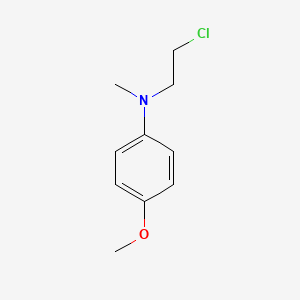
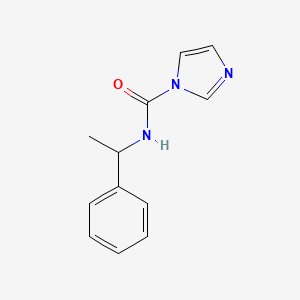

![(3S,5S,8R,9S,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12289188.png)
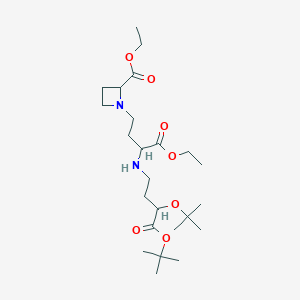
![Lithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-(2-octanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate](/img/structure/B12289192.png)
